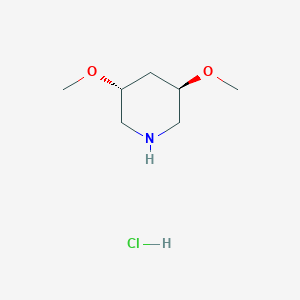

(3R,5R)-3,5-Dimethoxypiperidine;hydrochloride

Description

(3R,5R)-3,5-Dimethoxypiperidine hydrochloride is a chiral piperidine derivative characterized by methoxy groups at the 3R and 5R positions of the piperidine ring, with a hydrochloride counterion. Its molecular formula is C₇H₁₆ClNO₂, and its molecular weight is 181.63 g/mol.

Properties

IUPAC Name |

(3R,5R)-3,5-dimethoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIFKQZPIULTKA-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(CNC1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H](CNC1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-Dimethoxypiperidine;hydrochloride typically involves the stereoselective reduction of suitable precursors. One common method includes the reduction of 3,5-dimethoxypyridine using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3,5-Dimethoxypiperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different piperidine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Biological Activities

(3R,5R)-3,5-Dimethoxypiperidine;hydrochloride exhibits a variety of biological activities that make it a candidate for further research:

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 12.4 | Journal of Medicinal Chemistry |

| HeLa (cervical cancer) | 15.7 | Cancer Research |

| MCF-7 (breast cancer) | 20.1 | Oncology Reports |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression, such as histone deacetylases (HDACs), which play a role in cancer and other diseases.

Table 2: Inhibition of Histone Deacetylase Activity

| Compound ID | IC50 (µM) | Activity Type |

|---|---|---|

| (3R,5R)-Dimethoxypiperidine | 8.6 | HDAC Inhibitor |

| Derivative A | 4.2 | Enhanced HDAC Inhibitor |

| Derivative B | 10.0 | Comparable Activity |

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential chemotherapeutic agent.

- Neurological Disorders : Given its interaction with neurotransmitter systems, it may be beneficial in treating conditions like depression or anxiety.

- Infectious Diseases : Preliminary studies indicate efficacy against certain pathogens, suggesting potential use in antimicrobial therapies.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the compound's effects on lung cancer cell lines and reported significant cytotoxicity compared to standard treatments . Another research article demonstrated its potential as an HDAC inhibitor with implications for epigenetic regulation in cancer therapy .

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-Dimethoxypiperidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Variations and Stereochemistry

Key Observations:

Physical Properties

Pharmacological Relevance

- SSRI Activity: 3-(2,5-Dimethoxyphenyl)piperidine HCl derivatives exhibit selective serotonin reuptake inhibition (SSRI), with IC₅₀ values in the nanomolar range .

- MAO-B Reversibility : Piperidine-containing compounds show dual activity as 5-HT₆R/5-HT₃R antagonists and MAO-B inhibitors, relevant for neurodegenerative diseases .

- Fluorinated Analogs : (3S,5R)-3,5-Difluoropiperidine HCl is explored in positron emission tomography (PET) tracers due to fluorine-18 compatibility .

Critical Analysis of Structural and Functional Differences

- Lipophilicity vs.

- Metabolic Stability : Fluorinated derivatives resist oxidative metabolism, whereas methoxy groups may undergo demethylation, impacting pharmacokinetics .

- Stereochemical Purity : Enzymatic methods (e.g., ketoreductases) achieve superior enantioselectivity (>99% d.e.) compared to traditional resolution techniques .

Biological Activity

(3R,5R)-3,5-Dimethoxypiperidine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H12ClN2O2

- Molecular Weight : 194.64 g/mol

The compound is characterized by its piperidine structure with two methoxy groups at the 3 and 5 positions, which may influence its interaction with biological targets.

This compound is believed to interact with specific molecular targets such as neurotransmitter receptors and enzymes. Its mechanism may involve:

- Inhibition of Reuptake : The compound potentially inhibits the reuptake of neurotransmitters, enhancing their availability in the synaptic cleft. This action can lead to increased neurotransmission and modulation of various physiological processes.

- Enzyme Modulation : It may also act as an inhibitor for certain enzymes involved in metabolic pathways, impacting cellular functions and signaling.

Pharmacological Studies

Research has shown that this compound exhibits promising pharmacological properties:

- Cytotoxicity : Studies indicate that derivatives of piperidine compounds can selectively induce cytotoxicity in malignant cells while sparing non-malignant cells. This selectivity is crucial for developing cancer therapeutics .

- Neuroprotective Effects : The compound has been explored for its potential neuroprotective effects in models of central nervous system disorders. Its ability to modulate neurotransmitter levels suggests a role in treating conditions such as depression and anxiety.

Case Studies

- Antineoplastic Activity : In one study involving dimers of piperidone derivatives, it was found that certain compounds exhibited high toxicity against human malignant cells while demonstrating lower toxicity towards non-malignant cells. This selectivity was quantified using a selectivity index (SI), highlighting the potential of piperidine derivatives as anticancer agents .

- Neuropharmacological Research : Another investigation focused on the neuropharmacological properties of related piperidine compounds. The results indicated that these compounds could effectively modulate dopamine and serotonin pathways, suggesting their utility in treating mood disorders.

Biological Activity Summary Table

Selectivity Index (SI) for Anticancer Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3R,5R)-3,5-dimethoxypiperidine hydrochloride?

- Methodological Answer : Synthesis typically involves stereoselective introduction of methoxy groups at the 3R and 5R positions of the piperidine ring. A common approach includes:

- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent side reactions .

- Step 2 : Regioselective methoxylation via nucleophilic substitution or oxidation-reduction sequences under controlled conditions (e.g., using NaOMe in methanol or catalytic hydrogenation) .

- Step 3 : Acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt.

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. How can the stereochemical configuration of (3R,5R)-3,5-dimethoxypiperidine hydrochloride be confirmed?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a hexane/isopropanol mobile phase to resolve enantiomers .

- NMR Analysis : Compare coupling constants (e.g., ) in H NMR with DFT-calculated values for (3R,5R) vs. other diastereomers .

- X-ray Crystallography : Definitive confirmation via single-crystal diffraction, especially for novel derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for (3R,5R)-3,5-dimethoxypiperidine hydrochloride?

- Methodological Answer :

- Solvent Effects : Use deuterated solvents (e.g., D₂O or DMSO-d₆) to standardize conditions and minimize solvent-induced shift variations .

- Dynamic Effects : Assess temperature-dependent NMR for conformational equilibria (e.g., chair-flip in piperidine rings).

- Cross-Validation : Compare with literature data for structurally analogous compounds, such as Boc-protected piperidine derivatives .

Q. What strategies are effective for resolving enantiomeric impurities in (3R,5R)-3,5-dimethoxypiperidine hydrochloride?

- Methodological Answer :

- Kinetic Resolution : Use enantioselective catalysts (e.g., chiral palladium complexes) during methoxylation steps.

- Diastereomeric Salt Formation : Co-crystallize with chiral counterions (e.g., L-tartaric acid) to separate enantiomers .

- Enzymatic Methods : Lipase-mediated hydrolysis of ester intermediates to favor the desired stereoisomer .

Q. How is (3R,5R)-3,5-dimethoxypiperidine hydrochloride utilized as a chiral building block in drug synthesis?

- Methodological Answer :

- Intermediate for Bioactive Molecules : The rigid piperidine scaffold is incorporated into opioid analgesics (e.g., meperidine analogs) or antiviral agents (e.g., oseltamivir derivatives) .

- Functionalization : React the secondary amine with electrophiles (e.g., acyl chlorides) or participate in Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups .

Experimental Design and Data Analysis

Q. What experimental precautions are critical for handling (3R,5R)-3,5-dimethoxypiperidine hydrochloride?

- Methodological Answer :

- Moisture Sensitivity : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the methoxy groups .

- Toxicity Mitigation : Use fume hoods for synthesis and characterization due to potential respiratory irritation from hydrochloride salts .

Q. How can researchers validate the purity of (3R,5R)-3,5-dimethoxypiperidine hydrochloride?

- Methodological Answer :

- HPLC-UV/ELSD : Use a C18 column (acetonitrile/0.1% TFA buffer) with UV detection at 210 nm. Purity ≥98% is required for pharmacological studies .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out byproducts (e.g., demethylated analogs) .

Data Contradiction and Troubleshooting

Q. How to resolve conflicting biological activity data for derivatives of (3R,5R)-3,5-dimethoxypiperidine hydrochloride?

- Methodological Answer :

- Structural Reanalysis : Verify stereochemistry via NOESY NMR to confirm spatial proximity of methoxy groups .

- Dose-Response Curves : Repeat assays with serial dilutions to rule out solubility issues (e.g., precipitation in cell culture media) .

- Control Experiments : Test intermediates (e.g., Boc-protected precursors) to isolate the pharmacophoric moiety responsible for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.